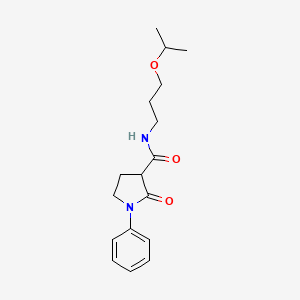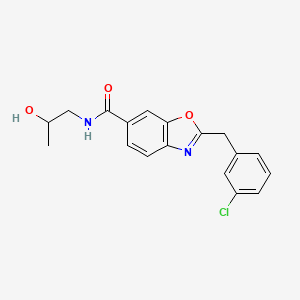
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide, also known as CGP-37157, is a compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, which is responsible for regulating the exchange of calcium and sodium ions across the mitochondrial membrane.
Mecanismo De Acción
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide inhibits the mitochondrial Na+/Ca2+ exchanger, which is responsible for regulating the exchange of calcium and sodium ions across the mitochondrial membrane. This inhibition leads to an increase in mitochondrial calcium levels, which has been shown to have a protective effect against oxidative stress and cell death.
Biochemical and Physiological Effects
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to have a number of biochemical and physiological effects. In addition to its role in protecting against mitochondrial dysfunction, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cardiac function and reduce the severity of ischemic injury in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide in lab experiments is its potency and specificity as an inhibitor of the mitochondrial Na+/Ca2+ exchanger. However, its use is limited by its relatively short half-life and the need for high concentrations to achieve effective inhibition.
Direcciones Futuras
There are several potential future directions for research on N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide. One area of interest is its potential application in the treatment of cancer, particularly those types that are associated with mitochondrial dysfunction. Another area of interest is its role in the regulation of autophagy, which is a cellular process that plays a critical role in the maintenance of cellular homeostasis. Additionally, further studies are needed to determine the optimal dosing and administration of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide for therapeutic use.
Conclusion
In conclusion, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide is a compound that has gained significant attention in scientific research due to its potential application in various fields. Its inhibition of the mitochondrial Na+/Ca2+ exchanger has been shown to have a protective effect against mitochondrial dysfunction and cell death in models of neurodegenerative diseases and ischemic injury. While there are limitations to its use, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has the potential to be a valuable tool in the study of mitochondrial function and the development of therapeutics for a variety of diseases.
Métodos De Síntesis
The synthesis of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with N-phenylsulfonyl chloride and 3-chloroaniline. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine and deprotected to yield N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide.
Aplicaciones Científicas De Investigación
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been extensively studied for its potential application in various fields of scientific research. One of the major areas of interest is its role in the treatment of neurological disorders, particularly those associated with mitochondrial dysfunction. N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to protect against mitochondrial calcium overload and prevent cell death in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-15-7-6-8-16(13-15)23(27(25,26)17-9-2-1-3-10-17)14-19(24)22-18-11-4-5-12-21-18/h1-13H,14H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGTKZLVLFYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6032634.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6032637.png)
![ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate](/img/structure/B6032644.png)
![2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6032658.png)
![4-[(2-hydroxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6032669.png)
![N-(3-fluorophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6032679.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate](/img/structure/B6032680.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B6032703.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6032710.png)


![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)

![3-benzyl-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6032743.png)